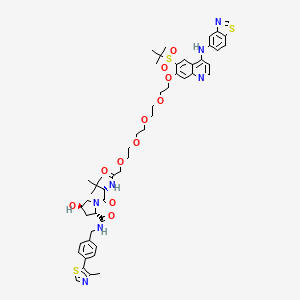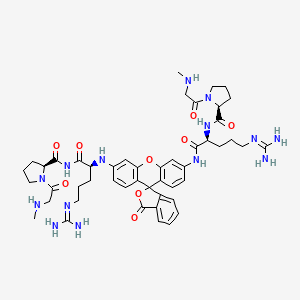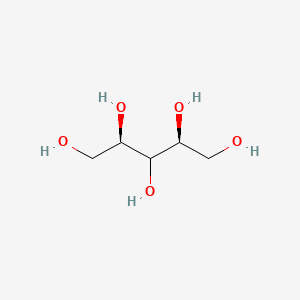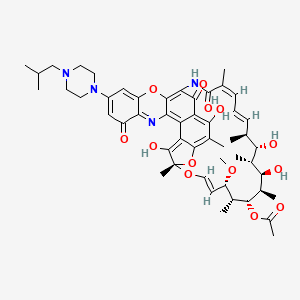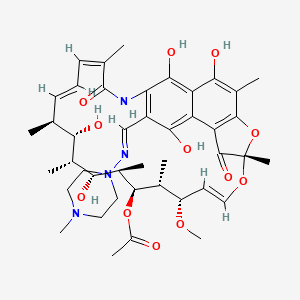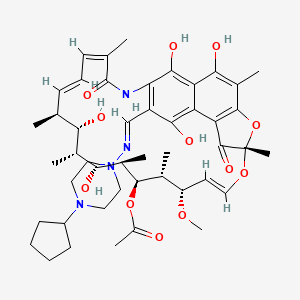
ROCK-IN-32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ROCK-IN-32 is a potent Rho--kinase (ROCK) inhibitor.
Wissenschaftliche Forschungsanwendungen
Soil Fertility and Plant Biomass
ROCK-IN-32's application in improving soil properties and plant biomass has been explored. Research indicates that rock powder, including materials like ROCK-IN-32, can enhance soil fertility. However, effects on soil physical properties, especially under climate change scenarios like increasing drought events, are less clear. The addition of rock powder to soil can influence plant growth and soil structure, potentially affecting organic carbon allocation within soil aggregates (Reifschneider et al., 2021).
Geothermal Reservoir Stimulations
In the context of geothermal energy, ROCK-IN-32 may have applications in enhancing the performance of geothermal reservoirs. Research has focused on understanding the seismo-hydromechanical behavior during deep geothermal reservoir stimulations. This includes studying the interaction of various factors like pore pressure, microseismic response, and rock deformation, which are crucial for developing sustainable heat exchangers in low-permeability crystalline rock (Amann et al., 2017).
Sulfur Isotope Studies
ROCK-IN-32's relevance extends to the field of geochemistry, particularly in understanding sulfur biogeochemical cycles. The study of sulfur isotopes, including 32S, offers insights into processes like sedimentary sulfide formation and seawater sulfate budget. These insights are crucial for comprehending fundamental aspects of the Earth's sulfur cycle (Ono et al., 2006).
Rock Mechanics and Engineering
In rock mechanics and engineering applications, ROCK-IN-32 plays a role in understanding the mechanical properties of rocks under various conditions. This is crucial for applications like underground constructions and geothermal energy extraction. Research on sandstones exposed to high temperatures, as an example, reveals changes in properties like elastic modulus and compressive strength, which are key for engineering projects (Tian et al., 2015).
Rock Density Testing
ROCK-IN-32 can be significant in determining the apparent density of rocks, a fundamental property in both scientific research and construction applications. Standardized testing methods are used to assess physical properties of rock materials, and these methods are crucial for accurate and reliable data (Hydzik-Wiśniewska & Olesiak, 2018).
Seismic Attenuation in Mining
The application of ROCK-IN-32 in mining, especially in understanding seismic attenuation, has been studied. This includes monitoring the efficiency of mine blasting and rock fragmentation, which are key for optimizing mining operations. Seismic data can be used to evaluate rock mass characteristics and improve blasting designs (Young & Hill, 1986).
Energy Theory in Rock Mechanics
Research in rock mechanics based on energy principles includes studying the energy reserve, release, and dissipation in rocks. This is vital for understanding rock failure mechanisms and optimizing rock engineering designs. The energy conversion characteristics of rock during deformation and failure provide essential data for various engineering applications (Zhao et al., 2019).
Educational Applications in Geosciences
ROCK-IN-32 can also be relevant in educational contexts, particularly in enhancing students' understanding of geosciences. Studies show that programs focusing on rock cycles can significantly improve students' scientific thinking skills (Orion & Kali, 2005).
Eigenschaften
CAS-Nummer |
1013117-40-2 |
|---|---|
Produktname |
ROCK-IN-32 |
Molekularformel |
C20H17Cl2N3O2 |
Molekulargewicht |
402.27 |
IUPAC-Name |
trans--4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)amide |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-3-1-11(2-4-13)15-9-23-10-16(15)20(27)25-18-7-12-5-6-24-19(26)14(12)8-17(18)22/h1-8,15-16,23H,9-10H2,(H,24,26)(H,25,27)/t15-,16+/m1/s1 |
InChI-Schlüssel |
XBFAFSAUQFDEOK-CVEARBPZSA-N |
SMILES |
ClC1=CC=C([C@H]2CNC[C@@H]2C(NC3=CC4=C(C(NC=C4)=O)C=C3Cl)=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ROCK-IN-32; ROCK IN 32; ROCKIN32; ROCK-inhibitor-32; ROCK inhibitor 32; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




